molecular formula C17H17ClN6O2 B2764049 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-58-1

8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2764049
CAS No.: 923203-58-1
M. Wt: 372.81
InChI Key: NAYZCOZFJQDTSE-UHFFFAOYSA-N
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Description

8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Biological Activity

The compound 8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazo[2,1-f]purine core : This heterocyclic structure is known for its role in various biological activities.
  • 4-Chlorophenyl group : Contributes to the compound's lipophilicity and biological interactions.
  • Dimethyl substitution : Enhances stability and may influence binding affinity to biological targets.

Molecular Formula

The molecular formula is C15H18ClN5O2C_{15}H_{18}ClN_5O_2, with a molecular weight of approximately 333.79 g/mol.

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antibacterial Activity :
    • Studies have shown that imidazopurine derivatives can inhibit bacterial growth. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for neurodegenerative diseases .
    • Urease inhibition has been explored for its potential in treating infections caused by urease-producing bacteria.
  • Antitumor Activity :
    • Some derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Case Studies

A series of pharmacological evaluations have been conducted on compounds related to the imidazopurine scaffold:

  • Study 1 : A study indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against urease, highlighting their potential as effective inhibitors compared to standard drugs .
  • Study 2 : In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models, suggesting a role in cancer therapy .

Binding Interactions

Molecular docking studies have revealed that the compound interacts with various biological macromolecules:

  • Bovine Serum Albumin (BSA) : Binding studies suggest that the compound has a high affinity for BSA, which may enhance its bioavailability and therapeutic efficacy .

Data Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate to Strong
Urease InhibitionUrease0.63
AcetylcholinesteraseAChEVaries
AntitumorCancer Cell LinesSignificant Reduction in Size

Properties

IUPAC Name

6-[2-(4-chloroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-5-3-11(18)4-6-12/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYZCOZFJQDTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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